5,7-Dibromobenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dibromo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZZTBKMNYONOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CS2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696632 | |
| Record name | 5,7-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-69-4 | |
| Record name | 5,7-Dibromo-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,7-Dibromobenzo[d]thiazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature confer unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional organic materials.[3][4] The introduction of halogen substituents, particularly bromine, onto the benzothiazole core dramatically enhances its utility as a versatile synthetic intermediate. The bromine atoms serve as highly reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures with tailored electronic and biological properties.[5]
This technical guide focuses on a specific, strategically substituted derivative: 5,7-Dibromobenzo[d]thiazole . The presence of bromine atoms at the 5 and 7 positions of the benzothiazole ring system offers a unique reactivity profile, making it a valuable building block for the synthesis of a diverse array of compounds with potential applications in drug discovery and organic electronics.[1] This document will provide a comprehensive overview of its synthesis, key physicochemical properties, and established and potential applications, supported by detailed experimental protocols and mechanistic insights.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical entity is paramount for its effective and safe utilization in a research setting. The key data for this compound are summarized below.
| Property | Value |
| CAS Number | 875-69-4 |
| Molecular Formula | C₇H₃Br₂NS |
| Molecular Weight | 292.98 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | 4°C |
| InChI Key | JYZZTBKMNYONOP-UHFFFAOYSA-N |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| GHS Pictogram | GHS07 (Harmful) |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the electrophilic bromination of the parent benzothiazole ring. The following protocol is a representative method adapted from general procedures for the dibromination of benzothiazoles.[6]
Experimental Protocol:
Materials:
-
Benzothiazole
-
N-Bromosuccinimide (NBS)
-
Titanium dioxide (TiO₂) (catalyst)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzothiazole in chloroform.
-
Reaction Initiation: With vigorous stirring, add N-bromosuccinimide and a catalytic amount of titanium dioxide to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 45-55°C) and maintain for 9-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Recrystallize the crude product from isopropanol to obtain pure, crystalline this compound.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its two bromine substituents. These positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[7]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds.[7][8] this compound can react with aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 5,7-disubstituted benzothiazole derivatives. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules for medicinal chemistry and materials science applications.
Applications in Research and Development
The unique structural and electronic properties of the 5,7-dibromobenzothiazole scaffold make it a valuable precursor for a range of applications.
Organic Electronics:
Dibrominated aromatic compounds are crucial building blocks for the synthesis of conjugated polymers and small molecules used in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4][9] The benzothiazole core is an electron-deficient system, and by coupling it with electron-donating moieties via the bromine positions, donor-acceptor-donor (D-A-D) type structures can be created.[3] These materials often exhibit desirable photophysical properties, including strong absorption in the visible spectrum and efficient charge transport.
Medicinal Chemistry:
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][10] this compound serves as a key intermediate for the synthesis of novel, highly functionalized benzothiazole derivatives. The bromine atoms can be replaced with various pharmacophoric groups to explore structure-activity relationships (SAR) and optimize biological activity.[11]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its straightforward synthesis and the reactivity of its bromine substituents make it an attractive starting material for the construction of complex and functional molecules. As research into novel organic electronic materials and therapeutic agents continues to expand, the demand for versatile building blocks like this compound is likely to grow.
References
- Synthesizing process of 2, 6-dibromo benzothiazole.
-
Thiazole. Encyclopedia Britannica. [Link]
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Bevk, D., Marin, L., Lutsen, L., Vanderzande, D., & Maes, W. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 3(29), 11418-11431. [Link]
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5-Bromobenzothiazole. PubChem. [Link]
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Chemical properties of thiadiazole compounds. ResearchGate. [Link]
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Thiazole. Wikipedia. [Link]
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. [Link]
- Preparation method of 5-bromo-7-azaindole.
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Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. ResearchGate. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. [Link]
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Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. [Link]
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Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. PubMed. [Link]
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The anti-proliferative activities and morphological studies of 5,6-dihydrobenzo [d]thiazole derivatives synthesized from cyclohexan-1,3-dione. ResearchGate. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon Web Services. [Link]
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A review on thiazole based compounds andamp; it's pharmacological activities. Wiser. [Link]
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A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]
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Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. Wiley Online Library. [Link]
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SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]
-
Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology. University of Groningen. [Link]
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- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology [mdpi.com]
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- 12. 5-Bromobenzothiazole | C7H4BrNS | CID 3610155 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 5,7-Dibromobenzo[d]thiazole: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Benzothiazole Core in Modern Chemistry
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the structural basis for a vast array of biologically active compounds and functional organic materials. Its unique electronic properties, arising from the fusion of a benzene ring with a thiazole ring, impart a combination of rigidity, aromaticity, and electron-withdrawing or -donating capabilities that can be finely tuned through substitution. In the realm of drug discovery, the benzothiazole nucleus is a cornerstone in the development of anticancer, antimicrobial, and neuroprotective agents. For materials scientists, it serves as a crucial component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors, where its inherent photophysical properties can be harnessed and modulated.
The introduction of halogen atoms, particularly bromine, onto the benzothiazole core dramatically enhances its utility as a synthetic intermediate. The carbon-bromine bonds serve as versatile handles for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on a specific, yet highly strategic, building block: 5,7-Dibromobenzo[d]thiazole . The disubstitution at the 5- and 7-positions offers a unique platform for creating novel derivatives with distinct electronic and steric profiles compared to its more common 4,7- and 2,6-isomers. This document provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, offering both established data and field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and chemical properties is paramount for its successful application in synthesis. This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.
| Property | Value | Source |
| CAS Number | 875-69-4 | |
| Molecular Formula | C₇H₃Br₂NS | |
| Molecular Weight | 292.98 g/mol | |
| Appearance | White to Light yellow powder/crystal | |
| Melting Point | 100.0 to 107.0 °C | |
| Purity | >97.0% (GC) | |
| Storage | Room Temperature, Cool and Dark Place, Inert Gas |
While detailed spectroscopic data for this compound is not extensively published, characterization would rely on standard analytical techniques. The proton NMR (¹H NMR) spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-4 and C-6 positions. The carbon NMR (¹³C NMR) would provide signals for the seven distinct carbon atoms in the molecule, with the carbon atoms attached to bromine exhibiting characteristic shifts. Mass spectrometry would confirm the molecular weight and isotopic pattern consistent with the presence of two bromine atoms.
Synthesis of this compound: A Proposed Pathway
While a definitive, high-yielding synthesis protocol for this compound is not prominently featured in the literature, a plausible and efficient route can be devised based on established benzothiazole chemistry. The most logical precursor is 2-aminobenzothiazole, which can be synthesized from the reaction of aniline with potassium thiocyanate and bromine. The subsequent key step is the regioselective dibromination of the benzothiazole core.
Electrophilic aromatic substitution on the benzothiazole ring is directed by the electron-donating character of the fused benzene ring and the electron-withdrawing nature of the thiazole moiety. Bromination of benzothiazole typically occurs at the 4-, 5-, 6-, and 7-positions. To achieve the desired 5,7-dibromo substitution pattern, careful control of reaction conditions is necessary. A likely approach involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a strong acid, like sulfuric acid, which can influence the regioselectivity of the substitution.
Experimental Protocol: Proposed Synthesis of this compound
Disclaimer: This protocol is based on established principles of electrophilic aromatic substitution on benzothiazole systems and may require optimization.
Materials:
-
Benzothiazole
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of benzothiazole (1 equivalent) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Core Applications in Organic Synthesis: A Gateway to Novel Architectures
The synthetic power of this compound lies in the sequential or simultaneous functionalization of its two bromine atoms. This allows for the construction of a diverse range of derivatives with tailored properties. The primary transformations involve palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is an indispensable tool for the formation of C-C bonds, pairing an organoboron reagent with an organic halide. In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents, paving the way for the synthesis of advanced materials for organic electronics.
The regioselectivity of the Suzuki-Miyaura coupling on dibrominated heterocycles can often be controlled by the reaction conditions, including the choice of catalyst, ligand, and base. While specific studies on the 5,7-dibromobenzothiazole are limited, research on related dibrominated systems suggests that sequential, selective coupling is feasible. The differential reactivity of the bromine atoms at the C-5 and C-7 positions, influenced by the electronic environment of the thiazole ring, can potentially be exploited for stepwise functionalization.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for monosubstitution, 2.2 equivalents for disubstitution)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium Carbonate (K₂CO₃) or other suitable base (2-3 equivalents)
-
Toluene/Water or Dioxane/Water solvent mixture
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid, palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture and the base.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Stille Coupling: A Complementary C-C Bond Formation
The Stille coupling, which utilizes organostannane reagents, offers a complementary approach to the Suzuki-Miyaura reaction. It is often successful for substrates where boronic acids are unstable or difficult to prepare. The reaction mechanism is similar, involving oxidative addition, transmetalation, and reductive elimination. For this compound, the Stille coupling provides another avenue for introducing diverse organic fragments.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical linkage in many pharmaceuticals and organic electronic materials. This reaction allows for the introduction of primary or secondary amines at the 5- and/or 7-positions of the benzothiazole core. The resulting arylamine derivatives can exhibit interesting photophysical properties and serve as precursors for more complex nitrogen-containing heterocycles.
The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.
Experimental Protocol: Representative Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents for monosubstitution, 2.5 equivalents for disubstitution)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or other suitable ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or other strong base (1.5-3 equivalents)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the amine, Pd₂(dba)₃, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Logical Workflow for Derivatization
The strategic derivatization of this compound can be visualized as a branching pathway, where each reaction opens up new avenues for molecular complexity.
Caption: Derivatization pathways of this compound.
Conclusion and Future Outlook
This compound represents a valuable and perhaps underutilized building block in the synthetic chemist's toolbox. While detailed studies on this specific isomer are not as prevalent as for its counterparts, its strategic placement of two reactive bromine atoms offers immense potential for the creation of novel and diverse molecular structures. The principles of modern palladium-catalyzed cross-coupling reactions provide a clear and reliable roadmap for its functionalization. As the demand for novel materials in organic electronics and complex molecules in medicinal chemistry continues to grow, the exploration of less common, yet strategically important, building blocks like this compound will undoubtedly lead to new discoveries and innovations. This guide serves as a foundational resource to encourage and facilitate the exploration of this promising synthetic intermediate.
References
- This section would be populated with specific literature citations if they were available in the search results. The current search results do not provide specific scientific papers detailing the synthesis and reactions of this compound, but instead provide information on related compounds and general reaction types. A complete reference list would require further, more specific literature research beyond the scope of the provided search results.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Couplings with 5,7-Dibromobenzo[d]thiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a particularly challenging substrate: 5,7-Dibromobenzo[d]thiazole. The electron-deficient nature of the benzothiazole ring and the presence of two reactive bromine sites present unique challenges in achieving high yields and selectivity in Suzuki-Miyaura cross-coupling reactions. This document provides field-proven insights and detailed protocols to help you navigate these complexities.
Troubleshooting Guide: From Stalled Reactions to Unwanted Byproducts
This section addresses specific experimental issues in a direct question-and-answer format. Each answer explains the underlying chemical principles to empower you to make informed decisions in your research.
Q1: My reaction has stalled with low conversion of the starting material. What are the most likely causes?
A low conversion rate is a common issue, often pointing to problems with the catalytic cycle. The primary suspects are catalyst deactivation and suboptimal reaction conditions.
-
Catalyst Inhibition or Poisoning: The nitrogen atom in the benzothiazole ring can act as a ligand, coordinating with the palladium center and hindering its catalytic activity.[1][2] Additionally, sulfur-containing heterocycles are known to poison palladium catalysts, further reducing their efficacy.[2]
-
Ineffective Base Activation: The base is not just a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][4] If the base is too weak, insoluble in the reaction medium, or has degraded, this crucial step will be inefficient.
-
Poor Reagent Quality: Boronic acids can degrade over time through a process called protodeboronation, especially in the presence of moisture, rendering them inactive.[5] Similarly, impurities in solvents can interfere with the catalyst.
-
Insufficient Thermal Energy: Oxidative addition to an electron-deficient aryl bromide like this compound can be sluggish and often requires higher temperatures to proceed at a reasonable rate.
Q2: I'm getting a mixture of mono- and di-substituted products. How can I control the selectivity?
Controlling selectivity between mono- and di-arylation is a key challenge with dibromo substrates. The strategy depends entirely on your desired outcome.
-
To Favor Mono-arylation:
-
Stoichiometry Control: Use the boronic acid as the limiting reagent (1.0-1.2 equivalents).
-
Lower Temperature: The second coupling at the less reactive bromine position likely has a higher activation energy. Running the reaction at a lower temperature can favor the more kinetically accessible mono-coupling.
-
Sterically Hindered Ligands: Employing bulky phosphine ligands can sterically encumber the palladium center, making the second oxidative addition to the already substituted benzothiazole more difficult.
-
Sequential Coupling: A robust strategy involves performing the first coupling under mild conditions to isolate the mono-arylated product, which can then be subjected to a second, distinct coupling reaction under more forcing conditions.[6][7]
-
-
To Favor Di-arylation:
-
Excess Boronic Acid: Use a significant excess of the boronic acid (e.g., 2.5 equivalents or more) to drive the reaction to completion.[8]
-
Higher Temperature & Longer Time: More forcing conditions are typically required to activate the second C-Br bond.
-
Highly Active Catalyst System: Utilize a catalyst system known for its high turnover numbers and activity with challenging substrates.
-
Caption: Logical flow for selective arylation.
Q3: I'm observing a significant amount of homocoupled boronic acid (Ar-Ar) byproduct. How can I minimize this?
The formation of a biaryl byproduct from your boronic acid is a common side reaction that consumes your nucleophile and complicates purification.
-
Primary Cause: This side reaction is often promoted by the presence of molecular oxygen, which can facilitate an oxidative coupling of two boronic acid molecules.[9] It can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid acts as the reductant.[10]
-
Preventative Measures:
-
Thorough Degassing: Before heating, rigorously degas your reaction mixture and solvent. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure the reaction is kept under a positive pressure of an inert gas throughout the entire process.
-
Use High-Quality Reagents: Use a fresh, reliable palladium source and high-purity boronic acid.
-
Q4: My main byproduct is the dehalogenated starting material. What causes this and how can I stop it?
Dehalogenation, or hydrodehalogenation, results in the simple replacement of a bromine atom with a hydrogen atom, leading to a loss of your starting material.
-
Mechanism: This side reaction typically occurs after the initial oxidative addition step. The resulting Aryl-Pd(II)-Br complex can react with a hydride source in the mixture. A subsequent reductive elimination then releases the dehalogenated arene.[9]
-
Common Hydride Sources & Solutions:
-
Solvents: Alcohols and even technical-grade THF can sometimes act as hydride donors. Ensure you are using high-purity, anhydrous solvents.
-
Bases: Amine bases can be a source of hydrides.[9] If dehalogenation is a problem, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Boronic Acid Decomposition: Protodeboronation of the boronic acid not only deactivates it but can also contribute to the dehalogenation pathway. Using a more stable boronic ester may mitigate this issue.
-
Frequently Asked Questions (FAQs)
This section covers broader topics and provides general guidance for setting up a successful Suzuki coupling reaction with this compound.
Q1: What is the best catalyst system (palladium source and ligand) for this reaction?
There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, for an electron-deficient heteroaromatic halide, the general principle is to use an electron-rich, sterically hindered phosphine ligand.[5][11]
| Catalyst Component | Recommended Options | Rationale & Comments |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | These are common, commercially available Pd(0) or Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species.[1][3][8] |
| Ligands | Buchwald-type: SPhos, RuPhos, BrettPhos | Excellent for challenging couplings. Their bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.[12] |
| Bulky Alkylphosphines: P(t-Bu)₃, PCy₃ | Highly electron-donating ligands that promote the oxidative addition step, which is often rate-limiting.[3][12] | |
| Ligand-Free | In some cases, the benzothiazole substrate itself can coordinate to the palladium, making an external ligand unnecessary. This is worth screening as it simplifies the reaction.[1] |
Q2: How do I select the optimal base and solvent?
The base and solvent work in concert to facilitate the reaction, particularly the crucial transmetalation step. An aqueous-organic biphasic system is often the most effective.[13]
| Condition | Recommended Options | Rationale & Comments |
| Base | Phosphates: K₃PO₄ | A strong, non-nucleophilic base that is effective for many difficult couplings.[8] |
| Carbonates: Cs₂CO₃, K₂CO₃ | Cs₂CO₃ is highly effective due to its high solubility in organic solvents. K₂CO₃ is a more economical choice and is widely used.[14] | |
| Fluorides: KF | A milder base that can be advantageous if your substrate contains base-sensitive functional groups.[3] | |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and promotes the formation of the active boronate species.[1][8] A 4:1 or 2:1 organic to water ratio is a good starting point.[1][14] |
Q3: Should I use a boronic acid or a boronic ester (e.g., a pinacol ester)?
The choice between a boronic acid and an ester is a trade-off between reactivity and stability.
-
Boronic Acids: Are generally more reactive and often give faster reaction rates.[5] However, they are more susceptible to decomposition via protodeboronation and can more readily undergo homocoupling.[5]
-
Boronic Esters (Pinacol, Neopentyl Glycol, MIDA): These are significantly more stable, especially at higher temperatures and for longer reaction times.[9] This stability makes them ideal for reactions that are sluggish. MIDA boronates are exceptionally stable and are often used for controlled, sequential cross-coupling reactions.[9] If you are experiencing issues with boronic acid decomposition, switching to the corresponding pinacol ester is a logical troubleshooting step.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a series of well-defined steps involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for your experiments.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-coupling or 2.5 equiv. for di-coupling), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Flowchart for Low Yield
When faced with a low-yielding reaction, a systematic approach is crucial. Use this decision tree to guide your optimization efforts.
Caption: A decision tree for troubleshooting low yields.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189479. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chtchigrovsky, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Suzuki cross-coupling reactions of 4,7-dibromo[1][11][12]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Retrieved from [Link]
-
Sommer, H., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 1-26. Retrieved from [Link]
-
Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(9), 1188. Retrieved from [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(45), 10620-10621. Retrieved from [Link]
-
Sharma, R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 559, 133-140. Retrieved from [Link]
-
ResearchGate. Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. Retrieved from [Link]
-
Leadbeater, N. E., & De Vries, J. G. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4766-4784. Retrieved from [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Myers, A. G. The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5,7-Dibromobenzo[d]thiazole and Other Dibrominated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dibrominated Heterocycles
Dibrominated heterocyclic compounds are foundational synthons in medicinal chemistry and materials science. Their two bromine atoms serve as versatile handles for sequential and site-selective functionalization, enabling the construction of complex molecular architectures. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic properties of organic materials.
5,7-Dibromobenzo[d]thiazole is a member of this important class. The benzothiazole core is a privileged scaffold, appearing in numerous FDA-approved drugs. The placement of bromine at the C5 and C7 positions of the benzene ring offers distinct opportunities for derivatization. However, a comprehensive understanding of its reactivity profile requires a comparative analysis against other well-established dibrominated heterocycles. This guide will focus on key transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), using compounds like 4,7-dibromo-2,1,3-benzothiadiazole , 2,6-dibromopyridine , and 2,5-dibromothiophene as benchmarks.
Chapter 1: The Electronic Landscape and Regioselectivity
The reactivity of a dibrominated heterocycle is governed by the electronic nature of its core and the relative positions of the bromine atoms. Regioselectivity in sequential reactions is a primary concern.
-
Electron-Deficient Cores: Heterocycles like pyridine and benzothiadiazole are electron-deficient. This polarity enhances the electrophilicity of the carbon atoms attached to the bromine, making them highly susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cycles. For example, in 2,6-dibromopyridine , the carbons adjacent to the nitrogen are highly activated.
-
Electron-Rich Cores: Thiophene and the benzothiazole system are comparatively more electron-rich. This can influence the rate and selectivity of cross-coupling reactions. In 2,5-dibromothiophene , the C2 and C5 positions are electronically distinct and highly reactive in substitution reactions.[1]
-
This compound: The thiazole moiety is electron-withdrawing, but the fused benzene ring retains significant aromatic character. The C7 position is para to the thiazole nitrogen, while the C5 position is meta. This electronic differentiation is expected to be a key driver of regioselectivity in sequential functionalization. Steric hindrance around each bromine atom also plays a critical role.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern synthetic chemistry for creating C-C and C-N bonds.[2][3]
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[4][5] Its utility with dibrominated heterocycles lies in the potential for selective mono- or di-arylation.[3]
Comparative Analysis:
-
This compound (Predicted Reactivity): Based on related benzothiazole systems, both bromine atoms are expected to be reactive.[6] Selective mono-arylation would likely be achievable by using a slight excess (1.0-1.2 equivalents) of the boronic acid. The choice of catalyst and ligand is critical; sterically hindered phosphine ligands often promote efficient coupling.[6]
-
4,7-Dibromo-2,1,3-benzothiadiazole: This electron-deficient system is highly reactive in Suzuki couplings and is a key building block for polymer solar cells.[7][8] The high reactivity allows for efficient double Suzuki reactions to synthesize conjugated polymers.[7]
-
2,5-Dibromothiophene: This is a widely used monomer in the synthesis of conductive polymers. Double Suzuki couplings are common, and regioselectivity is a key consideration when unsymmetrical boronic acids are used.[1][3]
-
2,6-Dibromopyridine: Selective mono-arylation at the C2 position can be achieved under carefully controlled conditions, often leveraging N-heterocyclic carbene (NHC) ligands.[9]
Data Summary: Suzuki-Miyaura Coupling
| Heterocycle | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 15-60% | [10] |
| 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | Good to Excellent | [3] |
| 2'-Bromo-2-aryl benzothiazole | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ / DMF | up to 99% | [6] |
This reaction provides a powerful method for C-N bond formation, a transformation that is often challenging via classical methods like SNAr on unactivated rings.[2][11][12] The choice of a bulky, electron-rich phosphine ligand is paramount for achieving high yields.[13]
Comparative Analysis:
-
This compound (Predicted Reactivity): The benzothiazole core is amenable to Buchwald-Hartwig amination. Selective mono-amination should be feasible by controlling stoichiometry. The use of modern palladium precatalysts based on ligands like tBuBrettPhos can be effective for amination of heterocyclic bromides.[14]
-
2,6-Dibromopyridine: This substrate has been studied for selective mono- and di-amination. Copper-catalyzed systems have also been shown to be effective for selective C-N bond formation with various amines.[15]
-
General Heterocycles: The reaction is broadly applicable to a range of bromo-heterocycles, including unprotected bromoimidazoles and bromopyrazoles, demonstrating its functional group tolerance.[14]
Chapter 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are typically effective only on highly electron-deficient aromatic systems where a strong electron-withdrawing group is ortho or para to a good leaving group.[16][17]
Comparative Analysis:
-
This compound (Predicted Reactivity): The benzothiazole ring system is not strongly electron-deficient. Therefore, SNAr reactions are expected to be challenging and would likely require harsh conditions (high temperatures, strong nucleophiles) or further activation of the ring, if they proceed at all.
-
4,7-Dibromo-2,1,3-benzothiadiazole: In stark contrast, the benzothiadiazole core is highly electron-deficient. This makes it an excellent substrate for SNAr. Studies have shown that selective mono-substitution with nucleophiles like morpholine can be achieved at room temperature, while di-substitution requires heating.[18][19][20] This high reactivity is a key differentiator from the benzothiazole system.
-
2,6-Dibromopyridine: The pyridine ring is electron-deficient, activating the C2 and C6 positions for nucleophilic attack. SNAr reactions can proceed, although they often compete with other pathways.
Data Summary: Nucleophilic Aromatic Substitution (SNAr)
| Heterocycle | Nucleophile | Conditions | Product | Yield | Reference |
| 4,7-Dibromobenzo[d][2][4][5]thiadiazole | Morpholine | MeCN, reflux, 24h | Mono-substituted | 78% | [20] |
| 4,8-Dibromobenzo[1,2-d:4,5-d']bis([2][4][5]thiadiazole) | Morpholine | DMF, 130°C | Di-substituted | High | [18] |
Chapter 4: Experimental Protocols & Methodologies
A self-validating protocol requires a clear understanding of each component's role. The following are generalized but robust starting points for experimentation.
This protocol is a standard starting point for the mono-arylation of a dibrominated heterocycle.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the dibrominated heterocycle (1.0 mmol), the arylboronic acid or ester (1.1-1.2 mmol), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.5 mmol).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, ~0.1 M concentration) via syringe. If using a solvent mixture with water, degas after adding all components.[4] Sparge the resulting suspension with the inert gas for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, an additional ligand.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Causality Behind Choices:
-
Base: The base is crucial for activating the organoboron species to facilitate transmetalation.[5] The choice of base (e.g., carbonate vs. phosphate) can significantly impact the reaction rate and yield.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover.
-
Ligand: The phosphine ligand stabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity to promote the desired oxidative addition and reductive elimination steps.[13]
-
Vessel Preparation: To an oven-dried vial, add the dibrominated heterocycle (1.0 mmol), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu or LHMDS, 1.4 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon.
-
Reagent Addition: Add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene or THF) via syringe.
-
Reaction: Stir the mixture at the required temperature (can range from room temperature to >100°C) until completion.
-
Workup and Purification: Follow a similar aqueous workup and chromatographic purification procedure as described for the Suzuki-Miyaura reaction.
Causality Behind Choices:
-
Strong, Bulky Base: A non-nucleophilic, strong base like NaOtBu is required to deprotonate the amine (or the intermediate palladium-amine complex) without competing as a nucleophile.[2]
-
Bulky Ligand: Sterically hindered, electron-rich ligands (like those developed by Buchwald) are essential to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[13]
Conclusion
The reactivity of this compound is a nuanced subject, best understood through comparison with other benchmark dibrominated heterocycles.
-
For C-C and C-N bond formation, it is predicted to be a viable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Its reactivity is expected to be moderate, allowing for potentially good control over selective mono-functionalization.
-
For SNAr, its relatively electron-rich nature makes it a poor candidate compared to highly activated systems like 4,7-dibromo-2,1,3-benzothiadiazole. This difference in reactivity is a key strategic consideration in synthetic planning.
This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound and to logically select the appropriate synthetic strategy based on the electronic properties of the heterocyclic core.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved January 26, 2026, from [Link]
-
Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(9), 1137. [Link]
-
PubChem. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole. Retrieved January 26, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 335-346. [Link]
-
Startseva, O. V., et al. (2021). 4-(7-Bromobenzo[d][2][4][5]thiadiazol-4-yl)morpholine. Molbank, 2021(2), M1215. [Link]
-
Belyasova, N. V., et al. (2020). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 25(23), 5727. [Link]
-
ResearchGate. (n.d.). Reaction of 4,7-dibromobenzo[d][2][4][5]thiadiazole 1 with morpholine. Retrieved January 26, 2026, from [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]
-
Chemistry LibreTexts. (2023, February 2). Nucleophilic Aromatic Substitution. [Link]
-
Khan, A., et al. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 21(5), 655. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
-
Ali, H., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3369. [Link]
-
Deng, F., et al. (2013). A practical and efficient protocol for the syntheses of 6-substituted 2-bromopyridine compounds has been developed by using a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines. Tetrahedron Letters, 54(32), 4258-4261. [Link]
-
Kappe, C. O., et al. (2011). A versatile microwave-assisted procedure for the palladium-catalyzed direct arylation of heterocycles by aryl bromides and heteroaryl bromides. The Journal of Organic Chemistry, 76(19), 8138-8142. [Link]
- Google Patents. (n.d.). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
Gleave, R. J., & Smith, M. B. (2014). Nucleophilic aromatic substitution (SNAr) is a broadly used method for generating structural complexity in pharmaceuticals. Chemical Society Reviews, 43(10), 3513-3528. [Link]
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A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions on 5,7-Dibromobenzo[d]thiazole: Evaluating Functional Group Tolerance
In the landscape of modern synthetic organic chemistry, the selective functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The benzothiazole core, in particular, is a privileged structural motif present in a wide array of pharmacologically active compounds. This guide provides an in-depth comparison of two of the most powerful palladium-catalyzed cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions, as applied to the functionalization of 5,7-Dibromobenzo[d]thiazole. Our focus will be a critical evaluation of their functional group tolerance, providing researchers with the insights needed to make informed decisions in their synthetic strategies.
The 5,7-disubstituted benzothiazole framework is a key component in numerous biologically active molecules. The ability to selectively introduce diverse functionalities at these positions via cross-coupling reactions is therefore of high strategic importance. Both the Suzuki and Stille reactions offer powerful means to achieve this, yet their tolerance to various functional groups on the coupling partners can significantly influence the outcome of the synthesis.
Mechanistic Underpinnings: A Tale of Two Transmetalations
At the heart of both the Suzuki and Stille reactions lies a similar catalytic cycle involving a palladium catalyst. The cycle, in broad strokes, consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The critical difference between the two reactions lies in the nature of the organometallic reagent used in the transmetalation step.
The Suzuki-Miyaura reaction employs organoboron compounds, typically boronic acids or their esters. A key feature of this reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[1]
The Stille reaction , on the other hand, utilizes organotin reagents (organostannanes). A significant advantage of the Stille coupling is that it generally does not require a base for activation, as the organotin compounds are sufficiently reactive to undergo transmetalation directly.[2] This can be a crucial factor when dealing with base-sensitive functional groups.
Figure 1: Simplified catalytic cycles for the Suzuki-Miyaura and Stille cross-coupling reactions.
Functional Group Tolerance: A Head-to-Head Comparison
While both reactions are lauded for their functional group compatibility, the devil is in the details. The choice between Suzuki and Stille can often hinge on the specific functionalities present in the coupling partners. For the purpose of this guide, we will consider the coupling of various substituted aryl and heteroaryl partners with this compound.
Electron-Donating and Electron-Withdrawing Groups
In a comparative study on a closely related 4,8-dibromobenzo[1,2-d:4,5-d']bis([3][4][5]thiadiazole) system, both Suzuki and Stille reactions were effective in coupling aryl groups with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) substituents.[6] Generally, both methods demonstrate good tolerance for a range of electronically diverse coupling partners. However, the Stille reaction has been reported to be less sensitive to steric hindrance and the electronic nature of the coupling partners in some cases.[5]
Base-Sensitive Functional Groups
The mandatory presence of a base in the Suzuki-Miyaura coupling can be a significant drawback when substrates contain base-labile groups such as esters, amides, or certain protecting groups. While milder bases like K₃PO₄ or Cs₂CO₃ can often be employed, the risk of hydrolysis or other side reactions remains.[7] The Stille reaction, being nominally base-free, offers a distinct advantage in such cases, making it the preferred method for substrates with sensitive functionalities.[2]
Protic Functional Groups
Functional groups with acidic protons, such as alcohols, phenols, and primary or secondary amines, can pose challenges in Suzuki reactions by reacting with the base. While protection of these groups is a common strategy, it adds steps to the synthetic sequence. In some instances, careful selection of the base and reaction conditions can allow for the direct coupling of substrates bearing these groups.[7] The Stille reaction, on the other hand, is generally more tolerant of acidic protons.[2] However, in a study on the functionalization of diazocines, it was observed that the coupling of anilines and phenols was possible with the Stille reaction, whereas Buchwald-Hartwig type C-N coupling side reactions were observed under Suzuki conditions.[5]
Aldehydes and Ketones
Aldehydes, in particular, can be sensitive to the basic conditions of the Suzuki reaction, potentially leading to aldol condensation or other side reactions. Ketones are generally more robust. The Stille reaction's milder, base-free conditions often make it a more suitable choice for substrates bearing aldehyde functionalities.[8]
Nitro Groups
Nitro groups are generally well-tolerated in both Suzuki and Stille couplings. However, under certain conditions, particularly with phosphine ligands, reduction of the nitro group can occur. A study on the intramolecular Heck-Matsuda/Carbonylation/Stille coupling cascade noted that in the presence of CO, palladium can catalyze the reduction of nitroarenes, leading to byproducts.[9]
Experimental Data: A Comparative Summary
The following table summarizes the comparative performance of Suzuki and Stille reactions on a dibrominated benzothiadiazole scaffold, a close structural analog of this compound. This data provides a valuable proxy for predicting the behavior of these reactions on our target molecule.
| Coupling Partner | Reaction | Yield (%) | Observations | Reference |
| 2-Thienyl | Suzuki | ~50 | Mono- and bis-arylated products observed. | [10] |
| 2-Thienyl | Stille | >90 | High yield of bis-arylated product. | [6] |
| Phenyl | Suzuki | - | Not reported | - |
| Phenyl | Stille | 68 | Good yield of mono-arylated product. | [11] |
| 4-Methoxyphenyl | Suzuki | 78 | Good yield of mono-arylated product. | [5] |
| 4-Methoxyphenyl | Stille | 71 | Good yield of mono-arylated product. | [5] |
| 4-Nitrophenyl | Suzuki | 77 | Good yield of mono-arylated product. | [5] |
| 4-Nitrophenyl | Stille | 84 | Excellent yield of mono-arylated product. | [5] |
Data is for the closely related 4,8-dibromobenzo[1,2-d:4,5-d']bis([3][4][5]thiadiazole) and diazocine systems and should be considered indicative for this compound.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for performing Suzuki and Stille reactions on this compound. These protocols are based on established procedures for similar heterocyclic systems and should be optimized for specific substrates.
Suzuki-Miyaura Coupling Protocol
Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
Figure 3: General workflow for the Stille coupling of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired organostannane (1.1-1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 90-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille reactions are highly effective methods for the functionalization of this compound. The choice between the two should be guided by the specific functional groups present in the coupling partners and the desired reaction conditions.
-
The Suzuki-Miyaura reaction is often favored due to the lower toxicity and cost of organoboron reagents and their byproducts. It generally proceeds under mild conditions and is tolerant of a wide array of functional groups.[12] However, its reliance on a base can be a limiting factor for substrates with base-sensitive functionalities.
-
The Stille reaction offers the significant advantage of being a base-free process, making it the superior choice for substrates bearing base-labile groups.[2] It has also been shown to be less sensitive to steric hindrance in some cases and can provide higher yields with certain heteroaromatic coupling partners.[5] The primary drawbacks of the Stille reaction are the toxicity of the organotin reagents and the challenges associated with the removal of tin byproducts.[3]
For the synthesis of highly functionalized and complex benzothiazole derivatives, the Stille reaction may offer a more robust and predictable outcome, particularly when base-sensitive groups are present. However, for routine derivatization with less sensitive coupling partners, the Suzuki reaction remains an excellent and more environmentally benign choice. Careful consideration of the substrate scope and reaction conditions is paramount for the successful application of either of these powerful synthetic tools.
References
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Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Walther, M.; Kipke, W.; Staubitz, A. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Adv., 2023 , 13, 15805-15809. [Link]
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Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]
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Bardin, A. A.; et al. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([3][4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules2021 , 26, 1974. [Link]
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Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]
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Tyagi, V.; et al. Suzuki cross-coupling reactions of 4,7-dibromo[3][4][13]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. RSC Adv., 2016 , 6, 84356-84365. [Link]
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Duncton, M. A. J.; Pattenden, G. The intramolecular Stille reaction. J. Chem. Soc., Perkin Trans. 1, 1999 , 1235-1246. [Link]
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Farina, V. High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview. Adv. Synth. Catal.2004 , 346, 1553-1582. [Link]
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Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules2018 , 23(10), 2486. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), pp 12049–12204. [Link]
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Molander, G. A.; Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2008 , 73 (17), pp 6841–6844. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv., 2021 , 11, 7107-7114. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016 , 7, 6055-6066. [Link]
-
Benzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules2023 , 28(10), 4166. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Adv., 2023 , 13, 15805-15809. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018 , 14, 2336–2348. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv., 2021 , 11, 7107-7114. [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules2021 , 26(16), 4991. [Link]
-
Stille reaction - Wikipedia. [Link]
-
Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. J. Org. Chem.2004 , 69(20), pp 6812–6820. [Link]
-
Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, Volume 73, Issue 7, Pages 1117–1122. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. J. Org. Chem.2014 , 79 (6), pp 2686–2691. [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube, Johnson Matthey, 3 Aug. 2023. [Link]
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Navigating the Bioactive Landscape: A Comparative Guide to 5,7- and 4,7-Disubstituted Benzothiazoles
For Immediate Release
In the intricate world of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a versatile backbone for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The therapeutic potential of these molecules is profoundly influenced by the nature and position of substituents on the benzene ring. This guide offers a deep dive into the comparative biological activities of two specific substitution patterns: 5,7-disubstituted versus 4,7-disubstituted benzothiazoles, providing researchers, scientists, and drug development professionals with a critical analysis of their performance supported by available experimental data.
The strategic placement of substituents on the benzothiazole core dictates the molecule's interaction with biological targets, influencing its efficacy and selectivity. Understanding the nuances between different substitution patterns is paramount for rational drug design and the development of novel therapeutic agents. While a vast body of research exists on benzothiazole derivatives, a direct, head-to-head comparison of the 5,7- and 4,7-disubstitution patterns is not extensively documented in a single study. This guide, therefore, synthesizes findings from various studies to construct a comparative overview.
The Benzothiazole Core: A Foundation for Diverse Bioactivity
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, provides a unique electronic and structural framework that allows for diverse chemical modifications. The positions on the benzene ring, particularly C4, C5, C6, and C7, are key sites for substitution, where the introduction of different functional groups can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties.[4]
Caption: General structure of the benzothiazole ring system.
Unraveling the Impact of Substitution Patterns: A Comparative Analysis
While direct comparative studies are limited, we can infer the potential differences in biological activity by examining research on polysubstituted benzothiazoles. The electronic and steric effects of substituents at the 5,7- and 4,7-positions can significantly influence a molecule's ability to bind to its target.
Insights from Halogenated Benzothiazoles
Halogen atoms are frequently incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and binding interactions. Studies on halogenated benzothiazoles provide some of the clearest, albeit indirect, comparisons between different substitution patterns.
One study on the structure-activity relationships of N,N-disubstituted 2-aminobenzothiazoles as inhibitors of S. aureus found that moving a chloro substituent from the 6-position to the 5-position did not significantly affect activity.[5] However, replacing both substituents at the 5 and 6 positions with fluorine atoms led to a roughly 6-fold increase in activity.[5] This highlights the sensitivity of the benzothiazole core to the nature and placement of halogen substituents.
While this study does not directly compare 5,7- versus 4,7-disubstitution, it underscores the principle that the position of halogen atoms can dramatically impact antibacterial potency. It is plausible that the steric and electronic differences between a 4,7-dihalo and a 5,7-dihalo pattern would lead to distinct biological profiles. For instance, substituents at the 4-position are in closer proximity to the thiazole ring, which could lead to more significant steric or electronic interactions with this part of the molecule and, consequently, with a biological target.
Anticancer Activity: A Promising Frontier
Benzothiazole derivatives have shown significant promise as anticancer agents.[6][7] The substitution pattern on the benzene ring is a critical determinant of their cytotoxic and antiproliferative effects.
A study on 2,6-disubstituted benzothiazoles as inhibitors of the heat shock protein 90 (Hsp90) C-terminal domain demonstrated that the introduction of halogen atoms at the para position of a phenyl ring at the 6-position of the benzothiazole core led to a gradual increase in activity, with the iodine-substituted compound being the most potent.[8][9] This suggests that both electronic and steric factors play a role in the interaction with the target protein.
While this study focused on the 6-position, the principles of structure-activity relationships (SAR) can be extrapolated. The electronic landscape created by substituents at the 5 and 7 positions would differ significantly from that of the 4 and 7 positions. A 5,7-disubstitution pattern would result in a meta-relationship between the two substituents, while a 4,7-disubstitution would create a para-like arrangement relative to the fused thiazole ring. These electronic differences can influence the molecule's pKa, dipole moment, and ability to form hydrogen bonds, all of which are critical for target engagement.
Experimental Methodologies for Evaluating Biological Activity
To provide a framework for future comparative studies, we outline standard experimental protocols for assessing the key biological activities of benzothiazole derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial activity of novel compounds is typically determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining MIC and MBC values.
Protocol Details:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: To determine the MBC or Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate after incubation.
In Vitro Cytotoxicity Assay
The anticancer potential of benzothiazole derivatives is commonly assessed using in vitro cytotoxicity assays, such as the MTT assay, which measures cell viability.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for determining the IC50 value using the MTT assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the benzothiazole derivatives and incubated for a defined period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
The existing body of research strongly supports the benzothiazole scaffold as a fertile ground for the discovery of novel therapeutic agents. While a definitive, direct comparison of the biological activities of 5,7-disubstituted versus 4,7-disubstituted benzothiazoles is not yet available, the principles of medicinal chemistry and the analysis of related structure-activity relationship studies suggest that these two substitution patterns are likely to confer distinct biological properties.
The differential electronic and steric environments created by substituents at the 5,7- and 4,7-positions will inevitably lead to variations in how these molecules interact with their biological targets. To fully elucidate these differences and guide future drug design efforts, there is a clear need for systematic studies that directly compare the biological activities of these two classes of compounds across a range of assays, including antimicrobial, anticancer, and enzyme inhibition studies. Such research will be invaluable in unlocking the full therapeutic potential of the versatile benzothiazole scaffold.
References
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- A. M. M. Abdelgawad, et al. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Medicinal Chemistry Research. 2019; 28: 118-128.
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- S. S. Bondock, et al. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. 2024; 9(37): 41286–41302.
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A Head-to-Head Comparison of Palladium Catalysts for the Functionalization of 5,7-Dibromobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selective functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. 5,7-Dibromobenzo[d]thiazole represents a valuable starting material, offering two reactive sites for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an in-depth, head-to-head comparison of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.
The Strategic Importance of this compound Functionalization
The benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The ability to selectively introduce substituents at the 5- and 7-positions of the benzothiazole ring system through robust and versatile cross-coupling methodologies is therefore of significant interest for the generation of novel molecular entities with tailored properties. The differential reactivity of the two bromine atoms can also be exploited to achieve mono- or di-functionalization, further expanding the synthetic utility of this substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, enabling the coupling of aryl halides with boronic acids or their derivatives.[1] For the functionalization of dihalogenated heterocyles, catalyst selection is crucial to achieve high yields and, in some cases, selectivity.
Performance of Palladium Catalysts in the Suzuki Coupling of a Close Analog: 5-Bromo-2-chlorobenzo[d]thiazole
While direct comparative studies on this compound are limited in the readily available literature, valuable insights can be gleaned from studies on the closely related 5-Bromo-2-chlorobenzo[d]thiazole. The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of this substrate with various arylboronic acids.[2]
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 |
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-sensitive but highly effective catalyst is a reliable choice for a wide range of Suzuki couplings.[2] It is a pre-catalyst that readily provides the active Pd(0) species.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable catalyst is known for its high efficiency and broad functional group tolerance. The dppf ligand provides a good balance of steric bulk and electron-donating properties, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Pd(OAc)₂ / SPhos (Palladium(II) acetate with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : The use of a bulky and electron-rich phosphine ligand like SPhos with a simple palladium precursor like Pd(OAc)₂ often leads to highly active catalysts capable of coupling even challenging substrates.
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(PPh₃)₄
This protocol is adapted from a procedure for the coupling of 5-Bromo-2-chlorobenzo[d]thiazole.[2]
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol for mono-coupling, 2.4 mmol for di-coupling), and K₂CO₃ (2.0 mmol for mono-coupling, 4.0 mmol for di-coupling).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of steps that are facilitated by the palladium catalyst.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[4] The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphines generally showing the best performance.
Catalyst and Ligand Selection for Amination of Dihaloheterocycles
For the amination of dihaloheterocycles like this compound, catalyst systems based on ligands such as XPhos , SPhos , and RuPhos are often excellent choices.[2][5] These ligands are known to promote the amination of a broad range of aryl halides, including those that are electron-rich or sterically hindered.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : A highly versatile and effective ligand for a wide range of C-N bond-forming reactions.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : Another broadly applicable ligand that often provides excellent results with various primary and secondary amines.[2]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) : Particularly effective for the coupling of sterically hindered secondary amines.[2]
Experimental Protocol: Buchwald-Hartwig Amination with a Pd/XPhos System
This protocol is a representative procedure for the amination of an aryl chloride and can be adapted for this compound.
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add this compound (4.22 mmol, 1.0 equiv.) and the desired amine (6.33 mmol, 1.5 equiv.).
-
Stir the resulting mixture at reflux for 6 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Separate the organic layer, wash with water and brine, dry with Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Rationale: The Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, with the key difference being the nucleophilic attack of the amine.
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Catalyst Selection for Sonogashira Coupling of Dihaloheterocycles
For the Sonogashira coupling of dihaloheterocycles, a variety of palladium catalysts have been shown to be effective. A comparative study on the Sonogashira coupling of an aryl iodide in an ionic liquid showed that while Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃ all catalyzed the reaction, PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) exhibited the best activity in terms of reaction rates.[7][8]
The classic catalyst system of PdCl₂(PPh₃)₂ with a CuI co-catalyst is a robust and widely used combination for Sonogashira couplings and serves as an excellent starting point for the functionalization of this compound.[9]
Experimental Protocol: Sonogashira Coupling with a PdCl₂(PPh₃)₂/CuI System
This is a general procedure for the Sonogashira coupling of an aryl halide.[9]
-
To a round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add a suitable solvent such as triethylamine or a mixture of THF and triethylamine (10 mL).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1.5 to 24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Rationale: The Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper.
Figure 3: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion and Recommendations
The choice of palladium catalyst for the functionalization of this compound is highly dependent on the desired transformation.
-
For Suzuki-Miyaura couplings , Pd(PPh₃)₄ and PdCl₂(dppf) are both excellent and reliable choices, with the latter offering greater air stability. For particularly challenging couplings, a ligand screen including bulky biarylphosphines like SPhos may be beneficial.
-
In Buchwald-Hartwig aminations , the use of bulky, electron-rich phosphine ligands is paramount. A catalyst system comprising a palladium precursor such as Pd(dba)₂ and a ligand like XPhos or SPhos is a robust starting point. For sterically demanding amines, RuPhos may offer superior performance.
-
For Sonogashira couplings , the classic and cost-effective PdCl₂(PPh₃)₂/CuI system remains a highly effective choice for a broad range of substrates.
It is always advisable to perform small-scale screening experiments to identify the optimal catalyst, ligand, base, and solvent for a specific transformation, as subtle electronic and steric effects of the coupling partners can significantly influence the reaction outcome. The protocols and insights provided in this guide serve as a strong foundation for the successful and efficient functionalization of the versatile this compound scaffold.
References
- Akin, A. et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-17.
- Chemin, A. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6595-6606.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Kégl, T. et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2817-2824.
-
ResearchGate. Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? Available at: [Link]
-
ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? Retrieved from [Link]
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835.
-
Pfizer. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Retrieved from [Link]
- Reimann, S., Ehlers, P., Ohlendorf, L., & Langer, P. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & biomolecular chemistry, 15(6), 1510–1520.
-
ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? Retrieved from [Link]
- Frank, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389.
- Kégl, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2817-2824.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Kégl, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2817-2824.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Dibromobenzo[d]thiazole
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 5,7-Dibromobenzo[d]thiazole, a heterocyclic compound valuable in synthetic chemistry, requires meticulous handling due to its potential hazards. This guide provides an essential framework for its safe use, moving beyond a simple checklist to explain the causality behind each safety protocol. Our goal is to foster a self-validating system of safety, ensuring that every researcher is protected by field-proven best practices.
Foundational Hazard Assessment: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the logical basis for every safety precaution we take. This compound is classified with several hazard statements that dictate our approach to personal protection.[1]
GHS Hazard Classification:
The assigned GHS pictogram is GHS07 (Exclamation Mark) , and the signal word is "Warning" .[1] These classifications are not merely labels; they are directives. The risk of skin and severe eye irritation necessitates robust barrier protection, while the potential for respiratory irritation demands stringent engineering controls and, in some cases, respiratory protection.
The Three Pillars of Protection: Core PPE Requirements
Based on the hazard profile, a multi-layered approach to PPE is essential. The following table summarizes the mandatory equipment for handling this compound. This is not a matter of preference but a scientifically mandated protocol to mitigate identified risks.
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles meeting NIOSH (US) or EN 166 (EU) standards. A full-face shield is required over goggles when there is a significant splash risk.[4][5] | The H319 classification ("Causes serious eye irritation") is a critical directive.[1][2][3] Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes to protect from dust particles and splashes. A face shield adds a necessary secondary barrier during operations like transferring solutions.[5] |
| Hand Protection | Double-gloving is mandatory. The inner layer should be a standard nitrile glove, with a second, more robust chemical-resistant glove (e.g., butyl rubber or neoprene) as the outer layer.[4] | The H315 classification ("Causes skin irritation") requires a reliable barrier.[1][2][3] Double-gloving provides redundancy. Should the outer glove be compromised, the inner glove offers temporary protection while the researcher safely retreats and replaces the outer layer. Always inspect gloves for integrity before use. |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spillage, a chemical-resistant apron or disposable coverall should be worn over the lab coat.[4][6][7] | This protects the skin on the arms and torso from accidental contact and prevents the contamination of personal clothing. The choice of additional protection depends on a risk assessment of the specific procedure being performed. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates is required if there is a risk of inhaling dust or if engineering controls are inadequate.[6] | The H335 classification ("May cause respiratory irritation") is the key driver for this requirement.[1][2][3] Since this compound is a solid, weighing and transferring operations can generate fine dust that may become airborne.[7][8] Surgical masks offer no protection from chemical dusts and are not a substitute.[9] |
Operational Plan: From Preparation to Disposal
Safe handling is a process, not a single action. The following workflow provides a step-by-step guide that integrates PPE with engineering controls and safe work practices.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls.
-
Chemical Fume Hood: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood.[2] This is non-negotiable and serves to control exposure by capturing dust and vapors at the source.
-
Ventilation: Ensure the laboratory has adequate general ventilation. Work in a well-ventilated area to minimize background concentrations.[7][10]
Safe Handling Workflow
The following diagram illustrates the critical steps for safely handling this compound, emphasizing the logical flow from preparation to waste management.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation: Before bringing the chemical into the fume hood, verify that the hood's certification is current and the airflow is optimal. Don all required PPE as per the specified sequence.
-
Aliquotting the Compound: When weighing the solid, use a micro-spatula and handle it gently to prevent aerosolizing the powder. Tare your container on the balance before opening the primary chemical container inside the hood.
-
During the Reaction: Keep the sash of the fume hood at the lowest practical height. All manipulations should be performed at least six inches inside the hood opening.
-
Post-Procedure Cleanup: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Hand Washing: After doffing all PPE, wash hands thoroughly with soap and water as a final precaution.[2][10]
Emergency Response and Disposal
Immediate Actions for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[10] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[10] If the person feels unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Spill Management
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[11]
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste: Unused chemical and reaction residues must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Used gloves, weigh boats, absorbent pads, and other disposable items must be placed in a separate, sealed hazardous waste bag or container.
-
Disposal Pathway: All waste must be disposed of through an accredited hazardous waste contractor, typically via incineration, in accordance with all local, state, and national regulations.[6][11] Never dispose of this chemical down the drain.
By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a resilient culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
- CymitQuimica. (2024). Safety Data Sheet.
- ChemScene. (2025). Safety Data Sheet.
- TCI (Shanghai) Development Co., Ltd. (n.d.). 5-Bromobenzo[d]thiazole | 768-11-6.
- Benchchem. (n.d.). Personal protective equipment for handling 3,5-DiBr-PAESA.
- Ossila. (2022). 4,7-Dibromo-2,1,3-benzothiadiazole - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). This compound | 875-69-4.
-
Echemi. (n.d.). 4,7-dibroMobenzo[1,2-c:4,5-c']bis([2][10][11]thiadiazole) Safety Data Sheets. Available at:
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole.
-
ChemicalBook. (2025). 4,7-dibroMo-5,6-dinitrobenzo[c][2][10][11]thiadiazole. Available at:
- PubChem - NIH. (n.d.). 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
